molecular formula C12H15N3O B12833646 Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine

Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine

Cat. No.: B12833646
M. Wt: 217.27 g/mol
InChI Key: TZZYEMOMCNGQRP-UHFFFAOYSA-N
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Description

Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine is a chemical compound with the molecular formula C12H16N3O. It is a derivative of oxadiazole, a five-membered heterocyclic compound containing oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amidoxime with an organic nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in a solvent like dimethylformamide (DMF) . The reaction conditions often require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography may be employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-3-propyl-1,2,4-oxadiazole: Similar structure but lacks the methanamine group.

    3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde: Contains an aldehyde group instead of the methanamine group.

    5-(Chloromethyl)-3-propyl-1,2,4-oxadiazole: Contains a chloromethyl group instead of the phenyl group.

Uniqueness

Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine is unique due to the presence of both the phenyl and methanamine groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

phenyl-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine

InChI

InChI=1S/C12H15N3O/c1-2-6-10-14-12(15-16-10)11(13)9-7-4-3-5-8-9/h3-5,7-8,11H,2,6,13H2,1H3

InChI Key

TZZYEMOMCNGQRP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NO1)C(C2=CC=CC=C2)N

Origin of Product

United States

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